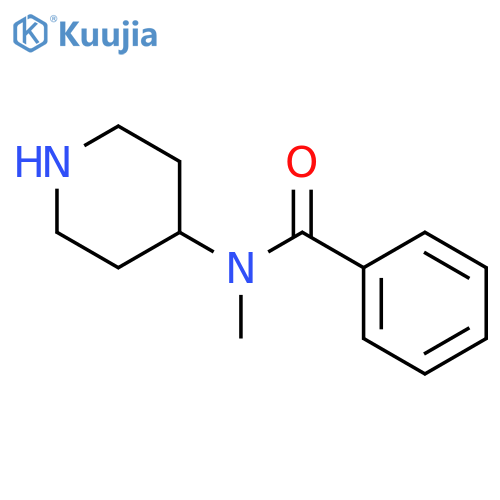Cas no 64951-39-9 (N-Methyl-N-4-piperidinylbenzamide)

64951-39-9 structure
商品名:N-Methyl-N-4-piperidinylbenzamide
N-Methyl-N-4-piperidinylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-METHYL-N-4-PIPERIDINYL-BENZAMIDE
- N-methyl-N-piperidin-4-ylbenzamide
- DTXSID80505381
- SCHEMBL3809371
- CS-0300374
- N-methyl-N-4-piperidinylbenzamide
- 64951-39-9
- N-Methyl-N-(piperidin-4-yl)benzamide
- AB9808
- MFCD10565853
- 112-669-7
- EN300-7399666
- QJIVZURLHLXUMO-UHFFFAOYSA-N
- N-Methyl-N-4-piperidinylbenzamide
-
- MDL: MFCD10565853
- インチ: InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
- InChIKey: QJIVZURLHLXUMO-UHFFFAOYSA-N
- ほほえんだ: CN(C1CCNCC1)C(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 218.141913202Da
- どういたいしつりょう: 218.141913202Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 32.3Ų
N-Methyl-N-4-piperidinylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7399666-10.0g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 10g |
$2933.0 | 2023-05-25 | ||
| Enamine | EN300-7399666-1.0g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 1g |
$434.0 | 2023-05-25 | ||
| Enamine | EN300-7399666-2.5g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 2.5g |
$849.0 | 2023-05-25 | ||
| Chemenu | CM322827-1g |
N-Methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 95% | 1g |
$370 | 2022-08-31 | |
| Enamine | EN300-7399666-0.5g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 0.5g |
$416.0 | 2023-05-25 | ||
| 1PlusChem | 1P00F7TW-1g |
N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |
64951-39-9 | 97% | 1g |
$256.00 | 2024-04-22 | |
| Aaron | AR00F828-250mg |
N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |
64951-39-9 | 97% | 250mg |
$131.00 | 2025-02-11 | |
| 1PlusChem | 1P00F7TW-250mg |
N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |
64951-39-9 | 97% | 250mg |
$123.00 | 2024-04-22 | |
| Enamine | EN300-7399666-0.25g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 0.25g |
$399.0 | 2023-05-25 | ||
| Enamine | EN300-7399666-0.1g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 0.1g |
$381.0 | 2023-05-25 |
N-Methyl-N-4-piperidinylbenzamide 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
64951-39-9 (N-Methyl-N-4-piperidinylbenzamide) 関連製品
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
